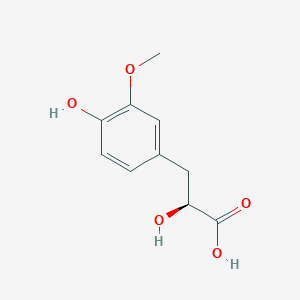![molecular formula C22H23N5O2S B2819352 N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-82-6](/img/structure/B2819352.png)
N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an isopropyl group, a phenethyl group, a triazolo ring, a quinazolin ring, and a thioacetamide group. These groups are likely to confer specific chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains several cyclic structures (triazolo and quinazolin rings), as well as linear structures (isopropyl and phenethyl groups). The presence of the thioacetamide group suggests the presence of sulfur in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazolo and quinazolin rings might participate in aromatic substitution reactions. The thioacetamide group could potentially undergo hydrolysis or other reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The presence of the sulfur atom might confer unique electronic properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with structures related to "N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide" are synthesized through various chemical reactions, focusing on generating heterocyclic compounds such as [1,2,4]triazolo[4,3-a]quinazolinones and their derivatives. These synthesis methods often involve the use of azide and DCC coupling methods, hydrazinolysis, and reactions with furfural to produce compounds with potential H1-antihistamine activities (Fathalla, Rayes, & Ali, 2007). These synthetic pathways are significant for creating a variety of compounds with potential applications in medicinal chemistry and drug design.
Biological Activities
Several studies have explored the biological activities of [1,2,4]triazolo[4,3-a]quinazolinone derivatives, with findings indicating potential positive inotropic activity, which could be beneficial in developing treatments for heart conditions. For instance, derivatives have been synthesized and evaluated for their ability to increase stroke volume in isolated rabbit heart preparations, showing promising inotropic effects compared to standard drugs like milrinone (Zhang, Cui, Hong, Quan, & Piao, 2008; Wu, Ma, Niu, Meng, Cui, & Piao, 2012). These compounds could potentially contribute to new therapeutic strategies for managing cardiac insufficiency.
Moreover, certain [1,2,4]triazolo[4,3-a]quinazolinone derivatives have been investigated for their anticancer properties, offering a foundation for future research into chemotherapeutic agents. Some derivatives have demonstrated selective activity against cancer cell lines, highlighting the importance of this compound class in the development of new cancer treatments (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the potential applications of this compound in various fields .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key proteins or enzymes in the pathogens, disrupting their life cycle and preventing infection.
Mode of Action
Similar compounds, such as 1,2,4-oxadiazoles, often interact with their targets by forming hydrogen bonds . The electronegative nitrogen and oxygen atoms in these compounds can act as hydrogen bond acceptors, allowing them to bind tightly to their targets .
Biochemical Pathways
Anti-infective agents like this often interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to the death of the pathogen or the inhibition of its growth .
Result of Action
Based on its potential anti-infective activity, it may lead to the death of pathogens or inhibit their growth, thereby preventing or treating infection .
Propriétés
IUPAC Name |
2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15(2)23-19(28)14-30-22-25-24-21-26(13-12-16-8-4-3-5-9-16)20(29)17-10-6-7-11-18(17)27(21)22/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYQYOOCBLFPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

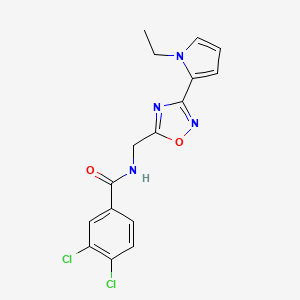
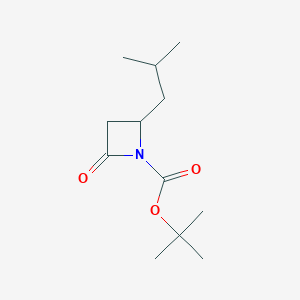
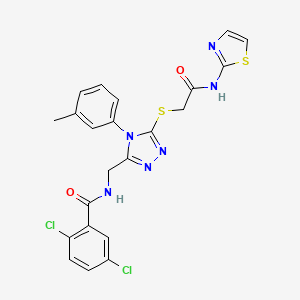


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
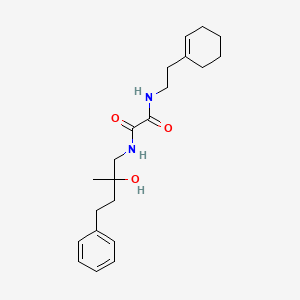
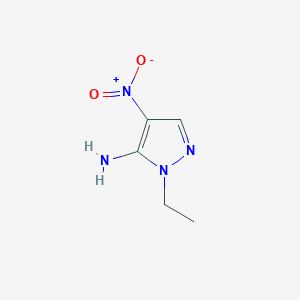

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)
